![molecular formula C19H17F3N2O3S B605094 Abeprazan CAS No. 1902954-60-2](/img/structure/B605094.png)
Abeprazan
Übersicht
Beschreibung
Abeprazan, also known as DWP14012, is a potassium-competitive acid blocker . It inhibits H+, K± ATPase by reversible potassium-competitive ionic binding with no acid activation required . Abeprazan is developed as a potential alternative to proton pump inhibitors for the treatment of acid-related diseases .
Molecular Structure Analysis
Abeprazan has the molecular formula C19H17F3N2O3S . Its molecular weight is 410.41 g/mol . The InChI Key of Abeprazan is OUNXGNDVWVPCOL-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Abeprazan is a solid compound . It has a solubility of 50 mg/mL in DMSO . The compound’s stability and solubility can be affected by storage conditions .
Wissenschaftliche Forschungsanwendungen
Treatment of Gastric-Acid-Related Diseases
Fexuprazan is a potassium-competitive acid blocker (P-CAB) that has been approved for treating gastric-acid-related diseases . Its effectiveness has been demonstrated in Phase 3 clinical trials, where it was shown to be effective in treating conditions such as erosive esophagitis .
Efficacy in Erosive Esophagitis
A Phase III study compared the efficacy and safety of Fexuprazan with Esomeprazole in treating patients with erosive esophagitis . The study concluded that Fexuprazan’s efficacy and safety are not inferior to those of Esomeprazole, making it a viable treatment option for this condition.
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to demonstrate the bioequivalence of Fexuprazan with other formulations . These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is essential for determining dosing regimens.
Improvement in Gastroesophageal Reflux Disease Symptoms
Subgroup analysis in clinical trials has shown that Fexuprazan provided significantly better day-/night-time heartburn relief compared with Esomeprazole in patients with moderate-to-severe symptoms . It was also associated with greater improvement in chronic cough than Esomeprazole.
Potential in Treating Acute or Chronic Gastritis
Fexuprazan is under investigation for its potential in treating patients with acute or chronic gastritis . The aim is to assess the efficacy and safety of the drug over a 2-week period, which could lead to new therapeutic approaches for gastritis.
Bioequivalence with Other Formulations
Research has been focused on ensuring that new formulations of Fexuprazan are bioequivalent to previously approved doses . This is important for maintaining consistent therapeutic effects across different product batches and formulations.
Gastric Mucosal Protection
Fexuprazan’s role as a novel potassium-competitive acid blocker suggests it could benefit patients with gastric mucosal injury . Protecting the gastric mucosa is vital for preventing and treating peptic ulcers and other related conditions.
Regulatory Status and Clinical Trials
Abeprazan is currently under investigation in clinical trials, such as NCT04341454, which evaluates the efficacy and safety of the compound in patients with acute or chronic gastritis . The regulatory status and outcomes of these trials will determine the future applications and availability of the drug.
Wirkmechanismus
Target of Action
Abeprazan, also known as Fexuprazan, primarily targets the H+, K+ - ATPase enzyme . This enzyme is crucial for the final step in the production of gastric acid in the stomach’s parietal cells.
Mode of Action
Abeprazan acts as a potassium-competitive acid blocker . It inhibits the H+, K+ - ATPase enzyme by reversible potassium-competitive ionic binding .
Biochemical Pathways
By inhibiting the h+, k+ - atpase enzyme, abeprazan reduces the production of gastric acid, thereby affecting the biochemical pathway of gastric acid secretion .
Result of Action
The primary result of Abeprazan’s action is the reduction of gastric acid production. By inhibiting the H+, K+ - ATPase enzyme, Abeprazan decreases the amount of gastric acid secreted in the stomach . This can help in the treatment of acid-related diseases .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXGNDVWVPCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abeprazan | |
CAS RN |
1902954-60-2 | |
Record name | Abeprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abeprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FEXUPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.